

# Application Notes and Protocols for PF-06649298 Treatment in Diabetic Mice

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## Compound of Interest

Compound Name: PF-06649298

Cat. No.: B610009

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## Introduction

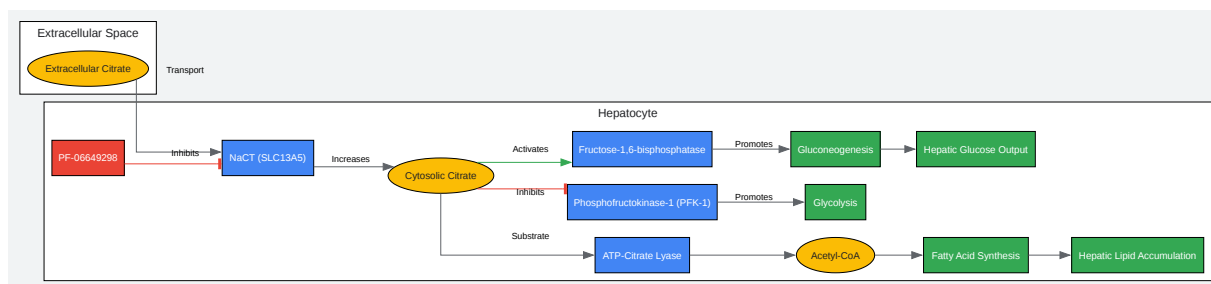
**PF-06649298** is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5.[1][2] This transporter is primarily expressed in the liver and is responsible for the uptake of citrate from the blood into hepatocytes.[1] Cytosolic citrate is a key metabolic intermediate that plays a crucial role in the regulation of hepatic glucose and lipid metabolism. By inhibiting NaCT, **PF-06649298** reduces the intracellular citrate concentration in liver cells, which is hypothesized to lead to beneficial metabolic effects, including reduced gluconeogenesis and lipogenesis. These characteristics make **PF-06649298** a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).

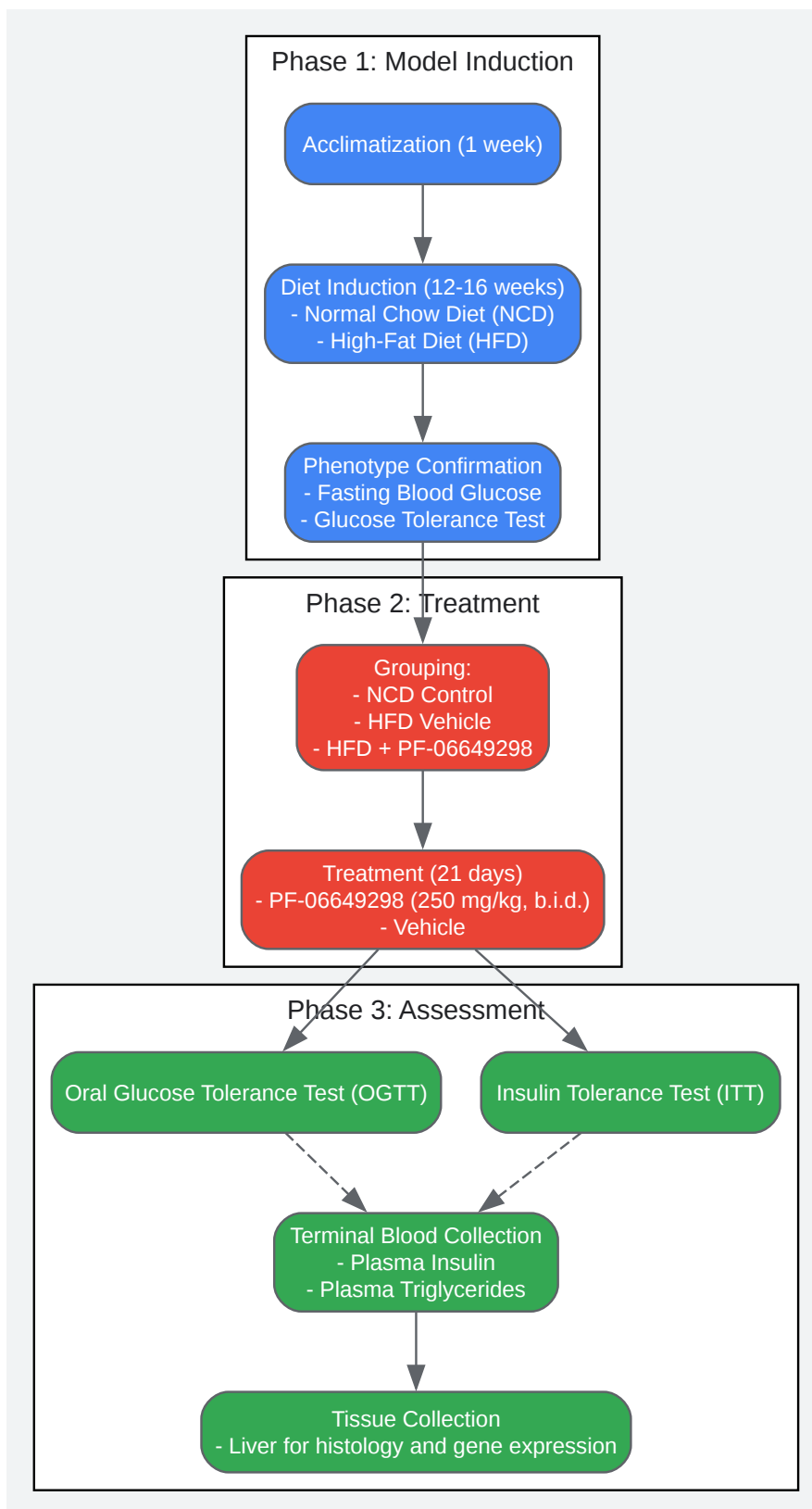
These application notes provide a detailed experimental design for evaluating the efficacy of **PF-06649298** in a high-fat diet (HFD)-induced diabetic mouse model, a well-established model that recapitulates many features of human type 2 diabetes.

## Mechanism of Action: Signaling Pathway

**PF-06649298** targets the sodium-coupled citrate transporter (NaCT or SLC13A5) on the plasma membrane of hepatocytes. Inhibition of NaCT leads to a decrease in the transport of extracellular citrate into the cytosol. This reduction in cytosolic citrate has several downstream effects on hepatic metabolism:

- **Inhibition of Lipogenesis:** Cytosolic citrate is a precursor for the synthesis of fatty acids. It is converted to acetyl-CoA by ATP-citrate lyase (ACLY), the first committed step in de novo lipogenesis. By reducing citrate uptake, **PF-06649298** is expected to decrease the substrate available for fatty acid synthesis, thereby reducing hepatic lipid accumulation.
- **Modulation of Glycolysis and Gluconeogenesis:** Citrate is an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. Conversely, it is an activator of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. By lowering cytosolic citrate, **PF-06649298** may disinhibit glycolysis and suppress gluconeogenesis, leading to lower hepatic glucose output and improved glycemic control.





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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
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